EGFR Kinase Inhibition: 2-Indolyl vs. 4-Indolyl Quinazoline Scaffold Selectivity
Although direct inhibition data for the 2-(7-methyl-1H-indol-3-yl)quinazoline scaffold are not yet publicly available, class-level inference from patent disclosures indicates that 2-substituted quinazolines with indole rings are claimed as kinase inhibitors [1]. In contrast, the 4-indolyl quinazoline series (e.g., compound 10g in Chang et al., 2023) achieves single-digit nanomolar EGFR inhibition (IC50 = 4.3 nM) but with a different hinge-binding orientation [2]. The 2‑indolyl connectivity alters the torsion angle between the indole and quinazoline planes, which computational models predict will shift selectivity toward kinases with a larger gatekeeper residue, thus providing a differentiated kinase inhibition profile [3].
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; patent generic claim |
| Comparator Or Baseline | 4-indolyl quinazoline (compound 10g) IC50 = 4.3 nM |
| Quantified Difference | Qualitative difference in hinge-binding geometry; quantitative IC50 not yet available for target |
| Conditions | In vitro kinase assay; EGFR wild-type |
Why This Matters
The 2-indolyl connectivity offers a distinct pharmacophore geometry that may fill a gap in kinase selectivity panels not addressed by the 4-indolyl series.
- [1] Quinazoline derivatives as kinases inhibitors and methods of use thereof. US Patent 9,388,160 B2, issued 2016-07-12. View Source
- [2] Design, synthesis and biological evaluation of structurally new 4-indolyl quinazoline derivatives as highly potent, selective and orally bioavailable EGFR inhibitors. Bioorganic Chemistry. 2023. DOI: 10.1016/j.bioorg.2023.106970. View Source
- [3] Cas no 1817720-66-3 (Quinazoline, 2-(7-methyl-1H-indol-3-yl)-). kuujia.com. (accessed 2026-05-10). View Source
